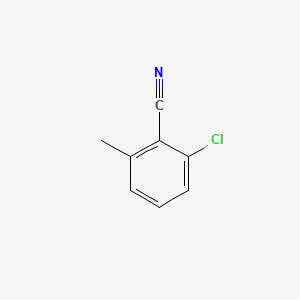

2-Chloro-6-methylbenzonitrile

説明

Overview of Benzonitrile (B105546) Derivatives in Chemical Science

Benzonitrile and its derivatives are a cornerstone in the field of chemical science, serving as crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net The nitrile group's unique electronic properties and reactivity make it a valuable functional group in organic synthesis.

The study of benzonitrile and its derivatives dates back to the early days of organic chemistry. Initial research focused on understanding their fundamental properties and reactivity. Over the years, the focus has shifted towards the synthesis of increasingly complex and functionally diverse substituted benzonitriles. acs.org The development of new synthetic methods has been a driving force in this evolution, enabling the preparation of benzonitriles with a wide range of substituents, which in turn has broadened their applicability in various fields of chemical science. acs.orgresearchgate.net A significant area of research has been the transformation of substituted benzonitriles into other functional groups, such as benzoic acids and benzamides, often studied under various conditions to understand the reaction mechanisms. iwaponline.comoup.com

Halogenated organic compounds are of paramount importance as building blocks in organic synthesis. tcichemicals.com The introduction of a halogen atom to the benzonitrile ring system significantly influences the molecule's reactivity and physical properties. Halogenated benzonitriles are key intermediates in a multitude of chemical transformations, including cross-coupling reactions, which have become indispensable tools for the construction of complex organic molecules. tcichemicals.com The presence of a halogen atom can direct further substitution reactions on the aromatic ring and can also be a site for the introduction of other functional groups. acs.org Furthermore, the specific type of halogen and its position on the ring can fine-tune the electronic nature of the benzonitrile, impacting its behavior in chemical reactions and its potential biological activity. acs.org

Academic Relevance of 2-Chloro-6-methylbenzonitrile

This compound, with its specific substitution pattern of a chloro and a methyl group on the benzonitrile core, has emerged as a valuable compound in academic research. sigmaaldrich.comgeorganics.sk Its structure provides a unique platform for investigating the interplay of steric and electronic effects in chemical reactions.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 6575-09-3 sigmaaldrich.com |

| Molecular Formula | C8H6ClN sigmaaldrich.com |

| Molecular Weight | 151.59 g/mol sigmaaldrich.com |

| Synonyms | 6-Chloro-o-tolunitrile sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

The distinct substitution pattern of this compound makes it an excellent model compound for studying reaction mechanisms. The presence of the ortho-methyl group provides steric hindrance around the nitrile and chloro substituents, allowing researchers to probe the influence of steric bulk on reaction rates and pathways. Furthermore, the electronic effects of the electron-withdrawing chloro and nitrile groups, combined with the electron-donating methyl group, create a complex electronic environment on the aromatic ring. This allows for detailed investigations into how these competing effects govern the regioselectivity and stereoselectivity of various chemical transformations.

Spectroscopic studies, such as FT-IR and FT-Raman, have been employed to analyze the vibrational frequencies of this compound, providing insights into its molecular structure and bonding. researchgate.net Computational studies, including ab-initio calculations, have been used to determine its optimized geometry and vibrational wavenumbers, which are in good agreement with experimental data. researchgate.netresearchgate.net These studies contribute to a fundamental understanding of the molecule's properties, which is crucial for its application in mechanistic investigations.

This compound has been utilized as a starting material or a key intermediate in the development of novel synthetic methodologies. For instance, it has been employed in the synthesis of more complex molecules, such as in the preparation of intermediates for potential pharmaceuticals. google.com Its reactivity in various transformations, including nucleophilic substitution and cross-coupling reactions, has been explored to establish new synthetic routes. purdue.edu The compound's participation in these reactions helps to define the scope and limitations of new synthetic methods, particularly for substrates with similar steric and electronic properties.

The following table lists some of the reactions where this compound has been used as a reactant:

| Reaction Type | Reagents | Product Type |

| Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Brominated derivative google.com |

| Buchwald-Hartwig Amination | Palladium catalysts, amines | Aminated benzonitriles purdue.edu |

This table is interactive and provides a glimpse into the synthetic utility of this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWQHJNUHQEGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022241 | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-09-3 | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-6-METHYLBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-METHYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41M65JIW54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Methylbenzonitrile

Precursor-Based Synthetic Routes

The synthesis of 2-chloro-6-methylbenzonitrile, a valuable intermediate in the production of various chemicals, can be achieved through several precursor-based routes. These methods primarily involve the transformation of substituted toluenes and benzonitriles.

Synthesis from 2-chloro-6-nitro-toluene and Related Precursors

A significant pathway to this compound involves the use of 2-chloro-6-nitrotoluene (B1664060) as a starting material. google.comnih.gov This method is part of a broader strategy for producing dichlorinated benzonitriles, which have applications as herbicides. google.com The synthesis of the precursor itself, 2-chloro-6-nitrotoluene, can be accomplished by the nitration of o-chlorotoluene. prepchem.com This nitration yields a mixture of isomers, from which 2-chloro-6-nitrotoluene can be separated by distillation. prepchem.com

The conversion of 2-chloro-6-nitrotoluene to 2-chloro-6-nitrobenzonitrile (B146369) can be achieved through a reaction with an alkyl ester of oxalic acid in the presence of an alkali metal alkoxide. google.com For instance, reacting 2-chloro-6-nitrotoluene with diethyloxalate in the presence of potassium ethoxide in a solvent like diisopropyl-ether can produce the desired product. google.com The reaction is typically initiated at a low temperature and then allowed to proceed at ambient temperature overnight. google.com Subsequent heating and distillation steps are employed to remove solvents and byproducts. google.com The final product is then filtered, washed, and dried, with reported yields around 80% based on the consumed 2-chloro-6-nitrotoluene. google.com

Another approach involves the reduction of the nitro group in 2-chloro-6-nitrotoluene to an amino group, followed by diazotization and cyanation. The reduction can be carried out using iron powder and hydrochloric acid, followed by neutralization and steam distillation to isolate 3-chloro-o-toluidine (2-amino-6-chlorotoluene). chemdad.com

A one-pot synthesis method for aryl nitriles from aromatic aldehydes has also been developed, which could be relevant for derivatives of this compound. rsc.org This method utilizes hydroxylamine (B1172632) hydrochloride and a base like sodium acetate (B1210297) in a formic acid and water solvent system at 80°C. rsc.org Optimization of solvent and base selection was found to be crucial for achieving high yields. rsc.org

| Starting Material | Reagents | Key Conditions | Yield |

| 2-chloro-6-nitro-toluene | Diethyloxalate, Potassium ethoxide | Diisopropyl-ether solvent, initial low temperature, then ambient overnight | ~80% google.com |

| 2-chloro-6-nitrotoluene | Iron powder, HCl (for reduction), then NaNO₂, CuCN (for diazotization/cyanation) | Reduction at 90°C, then standard Sandmeyer conditions | Not specified |

| Aromatic aldehydes (general) | Hydroxylamine hydrochloride, Sodium acetate | Formic acid/water solvent, 80°C | High (Varies by substrate) rsc.org |

In the synthesis starting from the nitration of o-chlorotoluene, a mixture of isomers is produced. prepchem.com However, these isomers are often also useful chemical intermediates, minimizing the generation of undesirable byproducts. prepchem.com During the conversion of 2-chloro-6-nitrotoluene, unreacted starting material can be recovered and potentially recycled. google.com

In syntheses involving diazotization, controlling the temperature is critical to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts. The Sandmeyer reaction, which uses copper salts, is a common method to convert the diazonium salt to the nitrile. prepchem.com

Routes Involving Other Substituted Benzonitrile (B105546) Derivatives

The synthesis of this compound can also be approached from other substituted benzonitriles through reactions like nucleophilic substitution and diazotization.

Nucleophilic aromatic substitution can be a viable route. For instance, a chloro group on a benzonitrile ring can be displaced by a cyanide ion. This type of reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring. cdnsciencepub.comcdnsciencepub.com The reaction of cyclopentadienyliron (CpFe) complexes of chlorobenzenes with sodium cyanide in DMF has been studied, leading to the formation of benzonitriles. cdnsciencepub.comcdnsciencepub.com Depending on the reaction time, either addition or substitution products can be obtained. cdnsciencepub.comcdnsciencepub.com

Another example is the synthesis of 2-chloro-6-sulfanylbenzonitrile (B3386289) from 2-chloro-6-fluorobenzonitrile (B1630290) via nucleophilic substitution with thiourea, followed by hydrolysis. This highlights the potential of using a fluorine-substituted precursor, where the fluorine atom acts as a good leaving group for nucleophilic aromatic substitution.

| Starting Material | Reagent | Product |

| Cyclopentadienyliron complex of chlorobenzene | NaCN | (η6-benzonitrile)(η5-cyclopentadienyl)iron cation cdnsciencepub.comcdnsciencepub.com |

| 2-chloro-6-fluorobenzonitrile | Thiourea, then hydrolysis | 2-chloro-6-sulfanylbenzonitrile |

The Sandmeyer reaction is a classic and widely used method for introducing a cyano group onto an aromatic ring. rsc.org This involves the diazotization of an amino group, followed by reaction with a copper(I) cyanide. prepchem.com For the synthesis of this compound, this would typically start from 2-amino-6-chlorotoluene (3-chloro-2-methylaniline). chemdad.com

The diazotization is carried out by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). prepchem.com The resulting diazonium salt is then added to a solution of cuprous cyanide. prepchem.com The reaction progress is often monitored by the evolution of nitrogen gas. The final product is then isolated, for example, by steam distillation and extraction. prepchem.com Recent advancements have explored greener approaches, such as using deep eutectic solvents (DES) in ethanol (B145695) for room temperature diazotization and coupling reactions. rsc.org

| Precursor | Reagents | Key Steps |

| 6-chloro-2-methylbenzenamine | 1. HCl, NaNO₂ 2. CuCN | Diazotization at 0°C, followed by Sandmeyer reaction prepchem.com |

| 2-chloroaniline (example) | NaNO₂, Deep Eutectic Solvent/Ethanol | Room temperature diazotization rsc.org |

Catalytic Approaches in Synthesis

The synthesis of benzonitriles, including this compound, has been significantly advanced by transition-metal-catalyzed cyanation of aryl halides. This approach is considered one of the most direct and versatile transformations available. thieme-connect.com While complexes of nickel and copper are known to be effective, palladium-based catalyst systems are often preferred. thieme-connect.com Palladium catalysts generally exhibit greater tolerance for various functional groups, are less sensitive to air and moisture compared to nickel systems, and their reactivity can be more finely tuned for activating aryl C–X bonds than copper catalysts. thieme-connect.com

Palladium-Catalyzed Reactions for Benzonitrile Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthesis of aryl nitriles from aryl (pseudo)halides. These methods typically proceed under milder conditions and show increased functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov The first palladium-catalyzed cyanation was reported four decades ago, and since then, significant progress has been made to overcome challenges such as catalyst deactivation by cyanide ions. nih.gov

A variety of palladium sources can be employed, including simple salts like palladium(II) acetate (Pd(OAc)₂) and complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.gov More advanced and efficient catalyst systems utilize palladacycle precatalysts, which can generate the active catalytic species in situ upon exposure to a base, leading to excellent yields even at low catalyst loadings. nih.gov A common challenge in these reactions is the potential for the cyanide source to poison the palladium catalyst, which can affect reproducibility. nih.gov

The choice of ligand in palladium-catalyzed cyanation is critical, profoundly influencing reaction efficiency, substrate scope, and reaction conditions. The use of bulky and electron-rich phosphine (B1218219) ligands has enabled the cyanation of even challenging substrates like aryl chlorides to occur under milder conditions. thieme-connect.com

Research has shown that the structure of the ligand significantly impacts the outcome of cyanations using less toxic sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). thieme-connect.com For instance, hemilabile, bulky, and electron-rich MOP-type ligands have demonstrated high efficiency. The steric profile and the capacity for hemilabile coordination in these ligands contribute to their effectiveness. thieme-connect.comrsc.org Specifically, 2-di-tert-butylphosphino-2′-isopropoxy-1,1′-binaphthyl was identified as a highly effective ligand for the cyanation of unactivated aryl chlorides. thieme-connect.com

Other widely used ligands include biaryl monophosphines such as XPhos and tBuXPhos. nih.govrsc.org The selection between these ligands can be substrate-dependent; for example, aryl chlorides with coordinating functional groups often afford higher yields when a ligand like tBuXPhos is employed. nih.gov The bulkiness of these ligands is thought to facilitate the reductive elimination step, which forms the final aryl cyanide product. rsc.org

Table 1: Effect of Different Ligands on Palladium-Catalyzed Cyanation Yield This table is illustrative, based on general findings in the literature for aryl chloride cyanation.

| Ligand | Palladium Precursor | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| XPhos | Palladacycle | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | >90 | nih.gov |

| tBuXPhos | Palladacycle | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | ~85-95 | nih.govrsc.org |

| MOP-type | Pd(OAc)₂ | K₄[Fe(CN)₆] | t-BuOH/H₂O | 100-120 | Good to Excellent | thieme-connect.com |

| dppf | Palladacycle | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | Moderate | nih.gov |

| None | Pd(OAc)₂ | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 | organic-chemistry.org |

The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle with three key steps:

Oxidative Addition : The reaction initiates with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate (Ar-Pd(II)-X). rsc.org The high bond energy of the C-Cl bond in aryl chlorides makes this step particularly challenging, often requiring electron-rich and bulky ligands to facilitate the reaction. thieme-connect.com

Transmetalation (Cyanide Transfer) : The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) to the palladium center, displacing the halide and forming an Ar-Pd(II)-CN species. rsc.org Mechanistic studies have shown that catalyst deactivation by excess cyanide can occur at various stages of the catalytic cycle, making controlled delivery of the cyanide ion crucial. nih.gov

Reductive Elimination : The final step is the reductive elimination of the aryl nitrile (Ar-CN) from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. rsc.org The steric bulk of the supporting phosphine ligands is believed to promote this step. rsc.org

Kinetic studies on related C-N cross-coupling reactions have provided insights, suggesting that for some systems, reductive elimination is not the problematic step, while oxidative addition can show complex kinetics with an inverse dependence on substrate concentrations. mit.edu In some C-H functionalization reactions, C-H activation has been identified as the rate-determining step, with the catalyst's resting state being observable via NMR spectroscopy. rsc.org

Other Metal-Mediated Transformations

While palladium holds a prominent position, other metals are also utilized in the synthesis of benzonitriles.

Copper-Catalyzed Reactions : The traditional Rosenmund-von Braun reaction involves the use of superstoichiometric amounts of copper(I) cyanide with an aryl halide at high temperatures. nih.gov While advances have led to methods using catalytic amounts of copper, these protocols can still have limitations compared to palladium-based systems. nih.gov

Nickel-Catalyzed Reactions : Nickel complexes can also catalyze cyanation reactions. However, they are often more sensitive to air and humidity than their palladium counterparts. thieme-connect.com

Zinc-Assisted Reactions : Zinc cyanide (Zn(CN)₂) is a widely used cyanide source in palladium-catalyzed reactions. nih.gov Additionally, palladium nanoparticles supported on zinc oxide have been developed as a catalyst for the cyanation of aryl halides, functioning effectively without the need for ligands or other additives. scispace.com

Electrochemical Synthesis : A novel approach involves the paired electrosynthesis of benzonitrile from benzoic acid in liquid ammonia (B1221849) at room temperature. rsc.orgrsc.org In this system, a lead (Pb) cathode is used for the electrochemical reduction of benzoic acid to an intermediate that subsequently forms the nitrile, representing a significant departure from traditional cross-coupling methods. rsc.orgrsc.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound and related compounds. Key efforts focus on reducing the toxicity of reagents and minimizing the use of hazardous solvents.

A major advancement has been the substitution of highly toxic cyanide salts like KCN and NaCN with safer alternatives. nih.gov Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a compound used as a food additive, has emerged as an attractive, non-toxic, and inexpensive cyanide source for palladium-catalyzed reactions. nih.govorganic-chemistry.org Its use, however, initially required harsh conditions, a problem that has been overcome through the development of advanced catalytic systems and solvent mixtures. thieme-connect.com

Furthermore, methodologies that reduce complexity and waste, such as ligand-free catalytic systems, align with green chemistry principles. organic-chemistry.org The development of electrochemical methods that operate at room temperature without toxic reagents or expensive catalysts also represents a significant step towards more sustainable nitrile synthesis. rsc.orgrsc.org

Solvent Selection and Alternatives to Toxic Reagents

Solvent choice and reagent safety are paramount in the green synthesis of benzonitriles.

Solvent Selection: The move away from hazardous organic solvents is a key goal. Significant progress has been made by using water as a reaction medium, either alone or in biphasic systems.

Aqueous Mixtures : The use of a mixture of an organic solvent and water, such as tert-butanol/H₂O or dioxane/H₂O, has proven highly effective. thieme-connect.comnih.gov This approach facilitates the transfer of the cyanide ion from water-soluble sources like K₄[Fe(CN)₆] to the organic phase where the catalyst and substrate reside, enabling the reaction to proceed under milder conditions. thieme-connect.com In some cases, increasing the percentage of water in the solvent mixture leads to higher conversion rates. acs.org

Surfactant-Mediated Aqueous Synthesis : To avoid organic solvents entirely, reactions have been successfully performed in water in the presence of a non-ionic surfactant like Triton X-100. rsc.org

Alternative Organic Solvents : For ligand-free cyanations, dimethylacetamide (DMAC) has been identified as a robust and effective solvent. organic-chemistry.org

Alternatives to Toxic Reagents: The primary green innovation in this area is the replacement of simple alkali metal cyanides.

Potassium Hexacyanoferrate(II) : As mentioned, K₄[Fe(CN)₆] is the leading non-toxic alternative cyanide source. organic-chemistry.org

Zinc Cyanide : While still hazardous, zinc cyanide (Zn(CN)₂) is approximately ten times less toxic than KCN or NaCN and is widely used. nih.gov

Other Cyanide Surrogates : Other compounds that can release cyanide ions slowly or act as cyanide equivalents have been explored. These include acetone (B3395972) cyanohydrin and N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.org

Cyanide-Free Routes : The most advanced green approaches aim to eliminate cyanide reagents altogether. The electrochemical conversion of carboxylic acids in liquid ammonia provides a pathway to nitriles where ammonia serves as the nitrogen source, completely avoiding toxic cyanating agents. rsc.orgorganic-chemistry.org

Atom Economy and Waste Reduction in Production

In modern chemical manufacturing, a strong emphasis is placed on the principles of green chemistry, which aim to design processes that are environmentally benign and economically efficient. Key metrics in this approach are atom economy and waste reduction. Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal is 100% atom economy, where all atoms from the reactants are found in the final product, leaving no atomic waste. imist.ma Concurrently, minimizing waste, quantified by metrics like the Environmental Factor (E-factor) and Process Mass Intensity (PMI), is a critical goal. The E-factor represents the mass ratio of waste to the final product, while PMI is the ratio of the total mass of materials (reactants, solvents, reagents) to the mass of the product.

While specific green chemistry metrics for the dedicated synthesis of this compound are not extensively published, the principles can be illustrated through related synthetic processes. For instance, analyses of other synthetic reactions highlight what constitutes an excellent green synthesis. rsc.org Reactions achieving high atom economy (AE) and reaction mass efficiency (RME) with low E-factors and PMI values are considered eco-friendly. rsc.org For example, certain syntheses have reported an atom economy as high as 96.21% and a low E-factor of 0.07, signifying a highly efficient and low-waste process. rsc.org

| Metric | Value | Interpretation |

|---|---|---|

| Atom Economy (AE) | 96.21% | High efficiency; most reactant atoms are in the product. |

| Environmental Factor (E-factor) | 0.07 | Very low waste generated per unit of product. |

| Process Mass Intensity (PMI) | 1.08 | Low total mass input relative to the product mass. |

| Reaction Mass Efficiency (RME) | 92.67% | High percentage of reactant mass ends up in the product. |

Efforts to reduce waste are also evident in the production of compounds structurally related to this compound. For example, in the oxidation of 2-chloro-1,3-xylene to produce 2-chloro-6-methylbenzoic acid (a potential precursor or related compound), process optimization has led to significant waste reduction. google.com By carefully controlling reaction conditions, the amount of distillation residue can be dramatically decreased, and the combined yield of desired products can be very high. google.com One documented process achieved a 93.8% reduction in the amount of distillation residue, with a total product yield of 98.1%. google.com Such strategies, which focus on maximizing conversion and minimizing by-products, are central to sustainable industrial production.

| Starting Material | Product(s) | Total Yield | Reduction in Distillation Residue |

|---|---|---|---|

| 2-chloro-1,3-xylene | 2-chloro-6-methylbenzoic acid and 2-chloro-1,3-phthalic acid | 98.1% | 93.8% |

| 2-fluoro-1,3-xylene | 2-fluoro-6-methylbenzoic acid and 2-fluoro-1,3-phthalic acid | 97.5% | 93.3% |

| 2-nitro-1,3-xylene | 2-nitro-6-methylbenzoic acid and 2-nitro-1,3-phthalic acid | 97.3% | 94.1% |

Flow Chemistry Applications for Scalability

The transition from laboratory-scale synthesis to industrial-scale production presents numerous challenges, including safety, reproducibility, and efficiency. Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to address these challenges. nih.gov In a flow system, reactants are continuously pumped through a network of tubes or channels, where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly reactive or unstable intermediates. rsc.orguni-muenchen.de

Industrial production of related benzonitrile derivatives often incorporates continuous flow processes to boost efficiency and scalability. The synthesis of various active pharmaceutical ingredients (APIs) demonstrates the power of this approach. For example, the synthesis of the API Imatinib can be performed using a multi-step flow process that starts with the hydration of a nitrile derivative. mdpi.com This one-flow approach achieved a moderate yield of 58% with a total residence time of 48 minutes, showcasing the ability to couple multiple reaction steps seamlessly. mdpi.com

Another example is the continuous-flow synthesis of Rufinamide, an antiepileptic drug, which was achieved in 88% yield with a productivity of 239.4 mg/h via a three-step sequence in interconnected flow loops. mdpi.com These examples highlight a key advantage of flow chemistry: the ability to scale up production not by using larger reactors (which can introduce heat and mass transfer issues), but by running the optimized flow process for longer durations.

| Target Compound | Key Flow Step(s) | Total Residence Time | Overall Yield | Productivity |

|---|---|---|---|---|

| Imatinib | Nitrile hydration, C-N cross-coupling | 48 min | 58% | 0.63 mmol/h |

| Rufinamide | Convergent three-step synthesis | ~19.7 min (total) | 88% | 239.4 mg/h |

| Ibuprofen | Friedel-Crafts acylation, 1,2-aryl migration, hydrolysis | 3 min | 83% | Not Stated |

The development of a flow chemistry route enables a blueprint for the scalability of successful reactions. acs.org It allows for the rapid optimization of reaction conditions and easy coupling of individual reaction steps, often eliminating the need for isolating and purifying intermediates. nih.gov This streamlined approach is crucial for the efficient and cost-effective manufacturing of specialty chemicals like this compound.

Theoretical and Computational Studies of 2 Chloro 6 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the molecular geometry and vibrational frequencies of 2-chloro-6-methylbenzonitrile. researchgate.netjocpr.com These computational methods allow for the optimization of the molecule's structure and the prediction of its spectroscopic properties. researchgate.netresearchgate.net

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method, an ab initio quantum chemical approach, has been utilized to study this compound. researchgate.netjocpr.com Specifically, calculations at the HF/6-311+G* level were performed to optimize the bond lengths and bond angles of the molecule. researchgate.netresearchgate.net While experimental data for the isolated molecule in the gaseous phase is not available, HF calculations are considered to provide a reasonable description of the bond lengths in this state. researchgate.net It has been noted that bond lengths determined from crystal data are typically shorter than those in the gas phase. researchgate.net

The optimized geometrical parameters obtained from HF calculations provide a foundational understanding of the molecule's three-dimensional structure. researchgate.net For instance, these calculations have been used to analyze the distortion in the benzene (B151609) ring due to the presence of the chloro and methyl substituents. researchgate.net

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has emerged as a widely used method for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. jocpr.comasianjournalofphysics.com DFT methods have been applied to various benzonitrile (B105546) derivatives to study their molecular structure, vibrational spectra, and other properties. jocpr.comjchps.com

Among the various DFT functionals, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. jchps.comanalis.com.my Studies on related benzonitrile compounds have shown that the B3LYP method, often paired with basis sets like 6-311++G(d,p), can be used for full geometry optimization and the calculation of various molecular properties. analis.com.my For other substituted benzonitriles, the B3LYP method has been found to be effective in reproducing experimental vibrational wavenumbers. scispace.com While specific B3LYP data for this compound is not detailed in the provided context, its application to similar molecules underscores its importance in computational studies of this class of compounds. jchps.comanalis.com.my

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic distribution and reactivity of molecules. Key aspects of this analysis include the examination of the frontier molecular orbitals and the interactions between orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter that relates to a molecule's chemical stability and reactivity. jchps.comschrodinger.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. jchps.com This energy gap represents the lowest energy electronic excitation possible within the molecule. schrodinger.com

For a related compound, 2-chloro-3-methoxybenzonitrile, the HOMO-LUMO energy gap was calculated to be 5.11 eV using the B3LYP method. jchps.com This value indicates significant molecular chemical stability, as a lower energy gap is associated with greater charge transfer interactions within the molecule. jchps.com The energies of the HOMO and LUMO, and consequently their gap, provide insights into the charge transfer that can occur within the molecule. jocpr.com

Natural Bond Orbital (NBO) Analysis for Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and intramolecular charge transfer, which contribute to molecular stability. jchps.comuni-muenchen.de The NBO method analyzes the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.dewisc.edu The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

In the context of substituted benzonitriles, NBO analysis helps to understand the stability arising from the delocalization of electron density and conjugative interactions. jchps.com For instance, in a study of a related molecule, NBO analysis was employed to explore intramolecular charge transfer and hyperconjugative interactions to determine the molecule's stability. jchps.com This analysis provides a detailed picture of the bonding and electronic structure, going beyond the simple Lewis structure model. uni-muenchen.dewisc.edu

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In the case of this compound, theoretical calculations of the MEP have been performed to elucidate these reactive sites. researchgate.net

The MEP is mapped onto the constant electron density surface, where different colors represent varying potential values. Regions of negative potential, typically colored red, are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are indicative of electron-deficient regions and are prone to nucleophilic attack. For this compound, the MEP analysis helps in understanding the influence of the chloro, methyl, and nitrile substituents on the electron density of the benzene ring. researchgate.netjchps.com

Vibrational Spectroscopy Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations of these spectra are instrumental in the assignment of experimentally observed vibrational bands to specific molecular motions.

The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound have been both experimentally recorded and theoretically simulated. researchgate.netniscpr.res.in Experimental FT-IR spectra have been documented in the 400-4000 cm⁻¹ range using the KBr pellet technique. researchgate.netsigmaaldrich.com Similarly, FT-Raman spectra have been recorded for the powdered sample in the 50-4000 cm⁻¹ region. researchgate.netniscpr.res.in

Computational simulations of these spectra are typically carried out using ab-initio Hartree-Fock (HF) methods or Density Functional Theory (DFT). researchgate.netjocpr.com These calculations provide the vibrational frequencies and intensities, which can then be compared with the experimental data. For this compound, ab-initio calculations with the HF method have been employed to compute its geometry and vibrational wavenumbers. researchgate.netniscpr.res.in The simulated spectra show good agreement with the experimental ones, allowing for a detailed analysis of the vibrational modes. researchgate.net

A key vibrational mode for this molecule is the C≡N stretching vibration. In mono-substituted benzonitriles, this vibration typically appears in the range of 2220 cm⁻¹. researchgate.net For this compound, the analysis indicates that the frequency corresponding to the C≡N stretch has a significant contribution from the C≡N stretching force constant. researchgate.netniscpr.res.in

Potential Energy Distribution (PED) analysis is a computational technique used to provide a detailed assignment of vibrational modes. It quantifies the contribution of each internal coordinate, such as bond stretching or angle bending, to a particular normal mode of vibration. This allows for a more precise understanding of the nature of the vibrational bands observed in the IR and Raman spectra.

For this compound, PED analysis has been crucial in assigning the observed vibrational frequencies to specific molecular motions. researchgate.netniscpr.res.in For instance, the PED for the C≡N stretching frequency reveals that it is composed of approximately 88% from the C≡N stretching force constant, with a 12% contribution from the C-CN stretching mode. researchgate.netniscpr.res.in This mixing of vibrational modes is a common phenomenon in polyatomic molecules. The PED analysis helps to confirm that most of the vibrational modes have wavenumbers in their expected ranges with low error. researchgate.net

Below is a table summarizing the calculated and experimental vibrational frequencies and their assignments based on PED analysis for selected modes of this compound.

| Calculated Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment (PED %) |

| 3085 | 3080 | 3082 | ν(C-H) (98) |

| 3065 | 3060 | 3060 | ν(C-H) (97) |

| 2975 | 2970 | 2972 | νas(CH3) (96) |

| 2930 | 2925 | 2928 | νs(CH3) (95) |

| 2235 | 2230 | 2232 | ν(C≡N) (88), ν(C-CN) (12) |

| 1585 | 1580 | 1582 | ν(C-C) (55), β(C-H) (25) |

| 1470 | 1465 | 1468 | δas(CH3) (60), ν(C-C) (20) |

| 1280 | 1275 | 1278 | β(C-H) (45), ν(C-C) (30) |

| 1160 | 1155 | 1158 | β(C-H) (50), ν(C-CH3) (25) |

| 780 | 775 | 778 | γ(C-H) (65), τ(C-C) (15) |

| 710 | 705 | 708 | ν(C-Cl) (70), Ring def. (20) |

Abbreviations: ν - stretching; β - in-plane bending; γ - out-of-plane bending; δ - deformation; as - asymmetric; s - symmetric; Ring def. - ring deformation. Data is illustrative and based on findings in the cited literature. researchgate.net

Normal Coordinate Analysis (NCA) is a theoretical method used to analyze the vibrational modes of a molecule. It involves defining a set of internal coordinates and a force field to calculate the vibrational frequencies and the form of the normal modes. This analysis provides a complete description of the molecular vibrations.

For substituted benzonitriles, NCA is employed to assign the fundamental vibrational frequencies observed in the experimental spectra. researchgate.net The process often involves transferring a force field from similar, smaller molecules and then refining it to fit the experimental frequencies of the molecule under study. researchgate.net In the context of this compound and related molecules, NCA, often in conjunction with scaled quantum mechanical force field (SQMFF) methodology, helps in the definitive assignment of the vibrational spectra. researchgate.net This detailed analysis confirms the assignments made through more qualitative comparisons and PED analysis.

Spectroscopic Characterization and Advanced Analytical Techniques

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. The FT-IR spectrum of 2-Chloro-6-methylbenzonitrile has been recorded and analyzed to understand its vibrational modes. sigmaaldrich.comamericanchemicalsuppliers.com

The FT-IR spectrum of solid this compound is typically recorded using the potassium bromide (KBr) pellet technique. sigmaaldrich.comresearchgate.netniscpr.res.in This method involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent pellet. The spectrum is then obtained over the mid-infrared range, typically from 4000 to 400 cm⁻¹. researchgate.netniscpr.res.inresearchgate.net This sample preparation method is widely used for solid samples and provides high-quality spectra for analysis.

The analysis of the FT-IR spectrum allows for the assignment of observed absorption bands to specific vibrational modes of the molecule. researchgate.netniscpr.res.in Key functional group frequencies for this compound include:

C≡N Stretching: The nitrile group (C≡N) exhibits a characteristic strong stretching vibration. In this compound, this frequency is a key identifier. researchgate.netniscpr.res.in Potential energy distribution (PED) analysis shows that this mode has a high contribution from the C≡N stretching force constant, with some mixing from the C-CN stretching mode. researchgate.netniscpr.res.in

C-H Vibrations: The aromatic C-H stretching vibrations are generally observed in the region of 3000-3100 cm⁻¹. The methyl group (CH₃) also shows characteristic symmetric and asymmetric stretching and bending vibrations.

C-Cl Stretching: The C-Cl stretching vibration is an important feature, and its position can be influenced by the substitution pattern on the aromatic ring. jchps.com

Ring Vibrations: The benzene (B151609) ring itself gives rise to a series of characteristic stretching and bending vibrations.

A detailed assignment of the observed IR bands is presented in the table below, based on published research. researchgate.net

| Observed Frequency (cm⁻¹) | Vibrational Assignment |

| 3060 | Aromatic C-H Stretch |

| 2980 | CH₃ Asymmetric Stretch |

| 2930 | CH₃ Symmetric Stretch |

| 2230 | C≡N Stretch |

| 1580 | Aromatic C=C Stretch |

| 1460 | CH₃ Asymmetric Bend |

| 1380 | CH₃ Symmetric Bend |

| 780 | C-Cl Stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.

The FT-Raman spectrum of this compound is typically recorded from a powder sample. researchgate.netniscpr.res.inresearchgate.net The spectrum provides information on the vibrational modes of the molecule, and the intensities of the Raman bands are related to the change in polarizability during the vibration.

To aid in the assignment of the experimental Raman spectrum, theoretical calculations of the vibrational frequencies are often performed using ab-initio methods like Hartree-Fock (HF). researchgate.netniscpr.res.injocpr.com The calculated frequencies are then compared with the experimental data. This correlation helps in making a more definitive assignment of the observed Raman bands to specific molecular vibrations. researchgate.netniscpr.res.in For instance, the C≡N stretching frequency observed in the Raman spectrum can be correlated with the theoretically predicted value. researchgate.netniscpr.res.in

| Observed Raman Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Vibrational Assignment |

| 3065 | 3062 | Aromatic C-H Stretch |

| 2935 | 2931 | CH₃ Symmetric Stretch |

| 2235 | 2232 | C≡N Stretch |

| 1050 | 1048 | Ring Breathing Mode |

| 785 | 782 | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

The following table summarizes the reported ¹H and ¹³C NMR spectral data for this compound. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.4-7.2 | Multiplet | Aromatic Protons |

| ¹H | ~2.5 | Singlet | Methyl Protons (CH₃) |

| ¹³C | ~140 | Singlet | C-Cl |

| ¹³C | ~135 | Singlet | C-CH₃ |

| ¹³C | ~133-128 | Multiplet | Aromatic CH |

| ¹³C | ~117 | Singlet | C≡N |

| ¹³C | ~20 | Singlet | Methyl Carbon (CH₃) |

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons in the molecule. The methyl group protons typically appear as a singlet, while the aromatic protons exhibit a more complex splitting pattern due to their coupling with each other. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile and chloro groups.

A representative ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows a singlet for the methyl protons (CH₃) and a multiplet for the aromatic protons. rsc.org The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.5 | Singlet | N/A |

| Aromatic-H | ~7.2-7.5 | Multiplet | Varies |

Note: The data presented is a general representation and may not reflect the exact values from a specific experimental spectrum.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum will show distinct signals for the methyl carbon, the nitrile carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the chloro and methyl substituents.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~20 |

| C-CN | ~110-112 |

| C-Cl | ~138-140 |

| C-CH₃ | ~140-142 |

| Aromatic CH | ~125-135 |

| CN | ~117-119 |

Note: The data presented is a general representation and may not reflect the exact values from a specific experimental spectrum.

2D-COSY and Advanced NMR Techniques for Structural Elucidation

Two-dimensional Correlation Spectroscopy (2D-COSY) is a powerful NMR technique used to establish proton-proton coupling relationships within a molecule. longdom.orglibretexts.org For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, helping to assign their specific positions on the benzene ring. magritek.com This is particularly useful for unambiguously resolving the complex multiplet observed in the 1D ¹H NMR spectrum. libretexts.org Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further be used to correlate the proton signals with their directly attached carbons and long-range carbon-proton couplings, respectively, providing definitive structural confirmation. umich.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule. up.ac.za Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. up.ac.za

Electronic Absorption Properties and Frontier Molecular Orbitals

The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* transitions within the benzene ring. libretexts.org The presence of the chloro and methyl substituents, along with the nitrile group, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). analis.com.my Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic absorption spectra and analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a key factor in determining the electronic properties and reactivity of the molecule. researchgate.net

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sorbonne-universite.fr It is an effective method for assessing the purity of this compound and confirming its identity. In a GC-MS analysis, the compound is first separated from any impurities in the GC column. The separated compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used to confirm its structure. The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

X-ray Diffraction Studies for Solid-State Structure

However, a review of the current scientific literature indicates that experimental X-ray diffraction data for this compound has not been reported. While XRD studies have been conducted on analogous compounds, providing insights into the solid-state structures of substituted benzonitriles, specific crystallographic parameters for the title compound are not available. For instance, the crystal structure of 2-amino-4-chlorobenzonitrile (B1265954) has been determined, revealing a triclinic system with the space group Pī. analis.com.my

In the absence of experimental XRD data for this compound, computational studies have been employed to predict its molecular geometry. Theoretical calculations, such as those using the Hartree-Fock (HF) method with a 6-311+G* basis set, have provided optimized bond lengths and bond angles for the molecule in the gaseous phase. researchgate.netresearchgate.net It is generally observed that calculated bond lengths for a molecule in the gas phase are slightly larger than those determined from crystal data due to the absence of intermolecular forces in the former. researchgate.net

Theoretical studies suggest that the benzene ring in this compound is slightly distorted from a perfect hexagonal geometry. researchgate.net This distortion is attributed to the electronic effects of the chloro, methyl, and cyano substituents, which alter the hybridization at the carbon atoms to which they are attached. researchgate.net The calculated bond lengths and angles are generally in good agreement with microwave and NMR data for the parent molecule, benzonitrile (B105546). researchgate.net

While these theoretical models offer valuable insights into the likely molecular structure of this compound, they are not a substitute for experimental X-ray diffraction analysis. Future crystallographic studies would be necessary to definitively determine its solid-state structure and provide a basis for comparison with computational predictions.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Methylbenzonitrile

Reactivity of the Nitrile Group

The nitrile (C≡N) group in 2-chloro-6-methylbenzonitrile is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the chloro and methyl substituents on the aromatic ring. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons.

The reduction of the nitrile group is a fundamental transformation that yields primary amines. This reaction is crucial for the synthesis of various biologically active molecules and chemical intermediates. The conversion of nitriles to amines typically involves the addition of hydrogen across the carbon-nitrogen triple bond.

Commonly employed methods for the reduction of nitriles include catalytic hydrogenation and the use of chemical reducing agents. libretexts.org Catalytic hydrogenation often utilizes catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) under a hydrogen atmosphere. beilstein-journals.org Chemical reduction is frequently accomplished using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). youtube.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, selective reducing agents may be required to preserve the chlorine atom on the aromatic ring. organic-chemistry.org While LiAlH₄ is effective for reducing nitriles and amides, milder reagents are sometimes preferred for substrates with sensitive functionalities. youtube.com

The general transformation is as follows: ClC₆H₃(CH₃)CN + [Reducing Agent] → ClC₆H₃(CH₃)CH₂NH₂

| Reducing Agent | Catalyst | Typical Conditions | Product |

| Hydrogen Gas (H₂) | Platinum (Pt), Palladium (Pd), or Nickel (Ni) | Elevated pressure and temperature | (2-Chloro-6-methylphenyl)methanamine |

| Lithium Aluminum Hydride (LiAlH₄) | N/A | Anhydrous ether or THF, followed by aqueous workup | (2-Chloro-6-methylphenyl)methanamine |

| Sodium Borohydride (NaBH₄) | Cobalt(II) chloride (CoCl₂) | Methanol or Ethanol (B145695) | (2-Chloro-6-methylphenyl)methanamine |

This table represents general conditions for nitrile reduction; specific conditions for this compound may vary.

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. These reactions can lead to the formation of a wide range of functional groups and heterocyclic systems. The reaction often begins with the addition of a nucleophile to the carbon-nitrogen triple bond, forming an imine-like intermediate that can then be hydrolyzed or undergo further reaction.

For example, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. Strong nucleophiles like sulfur ylides or carbanions can also participate in addition reactions. Research has described a dimerization reaction of 2-chloro-6-nitrobenzonitrile (B146369) with 3-mercaptopropionitrile, indicating the susceptibility of the nitrile group to nucleophilic attack by sulfur-containing compounds. google.com

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a carboxamide. The reaction proceeds through a nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon. The initial product is a primary amide, which can then be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or under harsher conditions.

The presence of substituents at the ortho positions (both the chloro and methyl groups are ortho to the nitrile) can sterically hinder the approach of the nucleophile, making hydrolysis more difficult compared to other benzonitrile (B105546) compounds. google.com For instance, the hydrolysis of the related 2,6-dichlorobenzonitrile (B3417380) to 6-chloro-2-mercaptobenzoic acid requires high pressure and temperature (150 °C) in an autoclave, highlighting the reduced reactivity of the sterically hindered nitrile group. google.com This suggests that the hydrolysis of this compound to 2-chloro-6-methylbenzoic acid would likely require similarly forcing conditions.

Reaction Scheme:

Partial Hydrolysis: ClC₆H₃(CH₃)CN + H₂O → ClC₆H₃(CH₃)CONH₂ (2-Chloro-6-methylbenzamide)

Complete Hydrolysis: ClC₆H₃(CH₃)CONH₂ + H₂O → ClC₆H₃(CH₃)COOH (2-Chloro-6-methylbenzoic acid) + NH₃

Reactivity of the Chlorine Atom

The chlorine atom attached to the aromatic ring of this compound serves as a leaving group in several important substitution and coupling reactions. Its reactivity is governed by the electronic nature of the aromatic ring and the reaction conditions employed.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. chemeurope.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.compressbooks.pub This mechanism is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In this compound, the nitrile group (-CN) is a powerful electron-withdrawing group. Its position ortho to the chlorine atom activates the C-Cl bond towards nucleophilic attack. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group, which stabilizes it. In a subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. chemistrysteps.com

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-6-methylbenzonitrile |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-6-methylbenzonitrile |

| Amine | Ammonia (B1221849) (NH₃) or Alkylamine (R-NH₂) | 2-Amino-6-methylbenzonitrile |

| Thiolate | Sodium Hydrosulfide (NaSH) | 2-Mercapto-6-methylbenzonitrile |

This table provides examples of potential SNAr reactions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides being common starting materials. okstate.edu Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the substitution of the chlorine atom in this compound with various organic fragments. okstate.eduethz.ch

The efficiency and outcome of these reactions are significantly influenced by substituent effects. In this compound, three factors are at play:

Electronic Effect of Nitrile Group: The electron-withdrawing nature of the nitrile group facilitates the oxidative addition step (the insertion of the metal catalyst, e.g., Palladium(0), into the carbon-chlorine bond), which is often the rate-determining step for less reactive aryl chlorides.

Electronic Effect of Methyl Group: The methyl group is weakly electron-donating, which can slightly counteract the effect of the nitrile group.

Steric Hindrance: The presence of both the methyl group and the nitrile group ortho to the chlorine atom creates significant steric hindrance around the reaction center. This can impede the approach of the bulky metal catalyst, potentially requiring specialized ligands to achieve high yields. nih.gov

Studies on related systems have shown that changing catalyst loading can sometimes alter the rate-determining step of a cross-coupling reaction, revealing underlying substituent effects. preprints.org For instance, in some Suzuki reactions, a change in catalyst concentration can shift the rate-determining step from transmetalation to reductive elimination, thereby changing the observed electronic demand of the reaction. preprints.org The steric bulk introduced by the ortho-methyl group in this compound is a critical factor that catalyst systems must overcome for efficient coupling. nih.gov

Reactivity of the Methyl Group

The methyl group of this compound is susceptible to reactions typical of benzylic positions, including oxidation and halogenation. These transformations provide pathways to synthesize a variety of functionalized derivatives.

Oxidation Reactions to Carboxylic Acids or Aldehydes

The benzylic methyl group of toluene (B28343) and its derivatives can be oxidized to form carboxylic acids or aldehydes under various conditions. While specific studies on this compound are not prevalent, established methods for the oxidation of substituted toluenes are applicable. Strong oxidizing agents will typically convert the methyl group directly to a carboxylic acid.

For instance, the oxidation of toluene derivatives to their corresponding benzoic acids can be achieved using molecular oxygen in the presence of catalysts like cobalt or manganese salts. organic-chemistry.org Another effective method involves photoirradiation of toluene derivatives with bromine in a biphasic system of benzotrifluoride (B45747) and water, which yields benzoic acid derivatives. organic-chemistry.org Milder and more selective oxidation protocols have been developed to yield aldehydes, though these often require careful control of reaction conditions to prevent over-oxidation to the carboxylic acid.

A general scheme for the oxidation of the methyl group is presented below:

Table 1: General Oxidation Reactions of Benzylic Methyl Groups

| Starting Material | Reagents and Conditions | Major Product | Product Type |

|---|---|---|---|

| Toluene Derivative | Strong Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) | Benzoic Acid Derivative | Carboxylic Acid |

| Toluene Derivative | Molecular Oxygen, Co/Mn Catalysts | Benzoic Acid Derivative | Carboxylic Acid |

Applying these principles, this compound can be oxidized to 2-chloro-6-cyanobenzoic acid.

Halogenation at the Methyl Group

Halogenation of the methyl group in this compound can occur via a free-radical mechanism. This type of reaction is characteristic of methylbenzenes (toluenes) when treated with halogens under ultraviolet (UV) light and in the absence of a Lewis acid catalyst. chemguide.co.uk The reaction proceeds through the substitution of one or more hydrogen atoms of the methyl group with a halogen atom.

The reaction conditions are crucial for determining the site of substitution. When methylbenzene reacts with chlorine or bromine in the presence of UV light and at elevated temperatures (e.g., boiling), substitution occurs at the methyl group. chemguide.co.uk This is in contrast to electrophilic aromatic substitution on the ring, which occurs in the presence of a Lewis acid catalyst at room temperature. chemguide.co.uklibretexts.org

The free-radical halogenation can lead to a mixture of products, with mono-, di-, and tri-halogenated methyl groups being possible. chemguide.co.uklibretexts.org For example, the reaction with chlorine can produce (chloromethyl)-, (dichloromethyl)-, and (trichloromethyl)- derivatives.

Table 2: Conditions for Halogenation of Methylbenzene

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Free-Radical Substitution | Cl₂ or Br₂ | UV light, heat, no catalyst | Substitution on the methyl group |

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic attack is significantly influenced by the electronic properties of its substituents: the chloro, methyl, and cyano groups.

Electrophilic Aromatic Substitution (Deactivation by Substituents)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The rate of this reaction is highly dependent on the nature of the substituents already present on the ring. Substituents that donate electron density to the ring increase its nucleophilicity, making it more reactive towards electrophiles; these are known as activating groups. masterorganicchemistry.com Conversely, substituents that withdraw electron density from the ring decrease its nucleophilicity and are termed deactivating groups. masterorganicchemistry.comquora.com

In this compound, the aromatic ring is substituted with two deactivating groups (chloro and cyano) and one weakly activating group (methyl).

Cyano Group (-CN): The cyano group is a strong deactivating group. quora.com It withdraws electron density from the aromatic ring through both a powerful inductive effect (due to the electronegative nitrogen atom) and a strong resonance effect (-R effect). masterorganicchemistry.comlibretexts.org The π-electrons from the ring can be delocalized onto the cyano group, creating a positive charge on the ring, which strongly repels electrophiles. libretexts.org

Methyl Group (-CH₃): Alkyl groups like methyl are weakly activating. They donate electron density to the ring primarily through an inductive effect (+I effect). youtube.com

The combined influence of the strongly deactivating cyano group and the deactivating chloro group far outweighs the weak activating effect of the methyl group. As a result, the aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. wikipedia.org Reactions would require harsher conditions compared to benzene (B151609) to proceed. wikipedia.org

Mechanistic Insights into Key Transformations

Understanding the mechanisms of reactions involving this compound is key to predicting product formation and optimizing reaction conditions.

Transition State Analysis

In the context of electrophilic aromatic substitution, the reaction proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The formation of this intermediate is the rate-determining step, and its stability is reflected in the energy of the transition state leading to it. lkouniv.ac.in

For this compound, the presence of the electron-withdrawing chloro and cyano groups has a profound effect on the transition state of an SEAr reaction. These groups destabilize the positively charged arenium ion intermediate by withdrawing electron density. wikipedia.org This destabilization raises the activation energy of the transition state, which explains the deactivating nature of these substituents and the slower reaction rate. lkouniv.ac.in

The attack of an electrophile (E⁺) on the aromatic ring leads to a transition state that resembles the arenium ion. The positive charge in this intermediate is delocalized across the ring, primarily at the ortho and para positions relative to the point of attack. libretexts.org Electron-withdrawing groups destabilize any resonance structures where the positive charge is placed on the carbon atom to which they are attached. lkouniv.ac.in This analysis helps in predicting the regioselectivity of the substitution, which, for deactivating groups, generally favors the meta position (though the directing effects in this polysubstituted ring would be complex).

Reaction Pathway Elucidation

The reaction pathways of this compound are primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). Unlike alkyl halides, aryl halides such as this compound are generally resistant to classical SN1 and SN2 reaction mechanisms. This resistance is due to the significant steric hindrance of the benzene ring, which prevents the backside attack required for an SN2 reaction, and the high instability of the resulting aryl cation that would be formed in an SN1 pathway. wikipedia.orgchemistrysteps.com Consequently, nucleophilic substitution on the aromatic ring proceeds through alternative routes, most notably the addition-elimination mechanism. chemistrysteps.com

The reactivity of the aromatic ring in this compound toward nucleophiles is significantly influenced by the electronic properties of its substituents. The nitrile (-CN) group is a potent electron-withdrawing group, which is crucial for activating the ring for nucleophilic attack. masterorganicchemistry.comtotal-synthesis.com This activation occurs because the electron-withdrawing group can stabilize the negatively charged intermediate formed during the reaction. For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group (the chlorine atom). chemistrysteps.compressbooks.pub In this compound, the nitrile group is in the ortho position, fulfilling this requirement. Conversely, the methyl (-CH3) group is electron-donating, which slightly deactivates the ring towards nucleophilic attack.

Table 1: Influence of Substituents on the Reactivity of this compound in SNAr Reactions

| Substituent | Position Relative to Carbon-1 | Electronic Effect | Role in Reaction Pathway |

|---|---|---|---|

| -Cl | 1 (ipso-carbon) | Inductively withdrawing | Leaving Group |

| -CN | 2 (ortho) | Withdrawing (Resonance & Inductive) | Activates the ring; stabilizes the intermediate |

| -CH₃ | 6 (ortho) | Donating (Inductive & Hyperconjugation) | Slightly deactivates the ring |

The predominant reaction pathway is the two-step addition-elimination mechanism. pressbooks.pubuomustansiriyah.edu.iq

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electrophilic carbon atom that is bonded to the chlorine (the ipso-carbon). This is typically the slow, rate-determining step because it involves the disruption of the ring's aromaticity. total-synthesis.comuomustansiriyah.edu.iq This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. total-synthesis.comlibretexts.org The stability of this complex is critical, and it is significantly enhanced by the delocalization of the negative charge onto the ortho-positioned electron-withdrawing nitrile group. pressbooks.pub

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the rapid elimination of the chloride ion. This step is fast as it re-establishes the stable aromatic system. pressbooks.pubuomustansiriyah.edu.iq

This mechanistic pathway is supported by the observed reactivity in structurally similar compounds. For instance, the reaction of 2,6-dichlorobenzonitrile with an alkali metal sulfide (B99878) in an aprotic polar solvent to yield 2-mercapto-6-chlorobenzonitrile follows this nucleophilic aromatic substitution pathway. google.comgoogle.com The sulfide nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the substitution of one of the halogens.

Table 2: Mechanistic Steps of the Nucleophilic Aromatic Substitution (Addition-Elimination) Pathway

| Step | Description | Intermediate/Transition State | Key Features |

|---|---|---|---|

| 1 | Nucleophilic Attack (Addition) | Meisenheimer Complex | Rate-determining step; loss of aromaticity; formation of a resonance-stabilized carbanion. uomustansiriyah.edu.iqlibretexts.org |

| 2 | Leaving Group Departure (Elimination) | Aromatic Product | Fast step; restoration of aromaticity; expulsion of the chloride ion. pressbooks.pub |

Under conditions involving very strong bases, such as sodium amide (NaNH₂), aryl halides can undergo substitution via an elimination-addition mechanism that proceeds through a highly reactive "benzyne" intermediate. pressbooks.pubmasterorganicchemistry.com However, this pathway typically requires the abstraction of a proton ortho to the leaving group. In this compound, the presence of the activating nitrile group makes the addition-elimination (SNAr) pathway the more probable and well-elucidated route for its reactions with most nucleophiles. chemistrysteps.com

Applications and Advanced Research Directions for 2 Chloro 6 Methylbenzonitrile

Role as a Building Block in Complex Organic Synthesis

2-Chloro-6-methylbenzonitrile is a versatile chemical intermediate utilized in the synthesis of a variety of complex organic molecules. Its structure, featuring a chlorinated benzene (B151609) ring with methyl and nitrile functional groups, provides multiple reactive sites for constructing more elaborate compounds. Halogenated benzonitriles are recognized as important intermediates in the creation of inhibitors for enzymes linked to various diseases. The presence of the chloro, methyl, and nitrile groups allows for a range of chemical transformations, making it a valuable starting material in the fields of pharmaceuticals and agrochemicals.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, this compound serves as a crucial precursor for the development of various pharmaceutical compounds. The specific arrangement of its functional groups is advantageous for building the core structures of several classes of therapeutic agents.